Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-[4-(dimethylamino)benzamido]benzoate is an organic compound with the molecular formula C17H20N2O3. It is a derivative of benzoic acid and is characterized by the presence of a dimethylamino group and a benzamido group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(dimethylamino)benzamido]benzoate typically involves the reaction of 4-(dimethylamino)benzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of methyl 4-[4-(dimethylamino)benzamido]benzoate may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(dimethylamino)benzamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives .
Scientific Research Applications
Methyl 4-[4-(dimethylamino)benzamido]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[4-(dimethylamino)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The benzamido group can also interact with proteins and enzymes, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(dimethylamino)benzoate
- Methyl 4-aminobenzoate
- 4-(Dimethylamino)benzoic acid
Uniqueness
Methyl 4-[4-(dimethylamino)benzamido]benzoate is unique due to the presence of both dimethylamino and benzamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
methyl 4-[[4-(dimethylamino)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)15-10-6-12(7-11-15)16(20)18-14-8-4-13(5-9-14)17(21)22-3/h4-11H,1-3H3,(H,18,20) |
InChI Key |
RXQWPOONFHJNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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